1-[(2,4-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine
Overview
Description
1-[(2,4-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as DMPP and belongs to the class of piperazine derivatives. DMPP has been extensively studied for its potential application in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.
Mechanism of Action
DMPP acts as a serotonin receptor agonist, which means that it binds to serotonin receptors in the brain and activates them. This leads to an increase in the levels of serotonin in the brain, which is known to have a positive effect on mood and behavior.
Biochemical and Physiological Effects:
DMPP has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in mood and behavior. DMPP has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of DMPP is that it has a high affinity for serotonin receptors, making it a potent agonist. However, one of the limitations of DMPP is that it has poor solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the study of DMPP. One potential direction is to study the effects of DMPP on other neurotransmitter systems, such as the glutamate system. Another potential direction is to study the long-term effects of DMPP on the brain and behavior. Additionally, the development of more water-soluble forms of DMPP could lead to its use in clinical trials for the treatment of neurological disorders.
Scientific Research Applications
DMPP has been studied for its potential application in the treatment of various neurological disorders. Studies have shown that DMPP has anxiolytic and antidepressant properties. It has also been shown to have antipsychotic effects, making it a potential candidate for the treatment of schizophrenia.
properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16-8-9-19(17(2)14-16)26-15-21(24)23-12-10-22(11-13-23)18-6-4-5-7-20(18)25-3/h4-9,14H,10-13,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLUDDKDURJTAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.